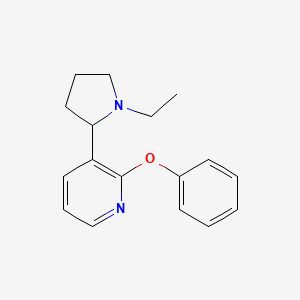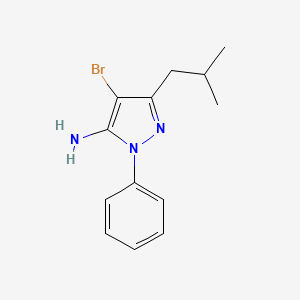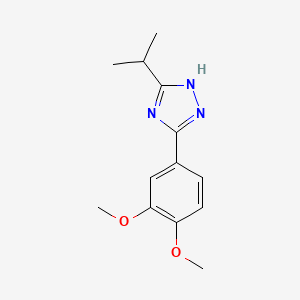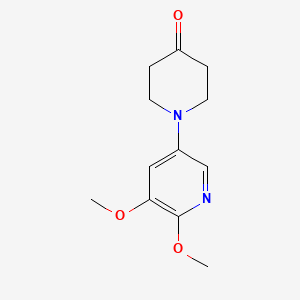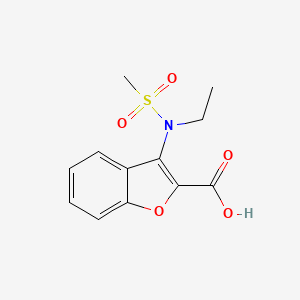
3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-thiol. This intermediate is then oxidized to yield the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one
- 3-(3-Methoxyphenyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring
Eigenschaften
CAS-Nummer |
1206970-69-5 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) |
InChI-Schlüssel |
QHCCNMNIRJMUAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NSC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
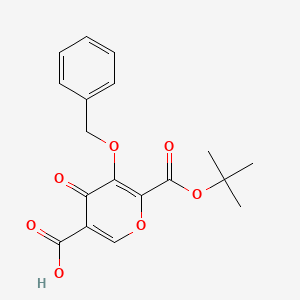
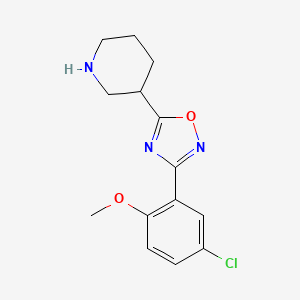
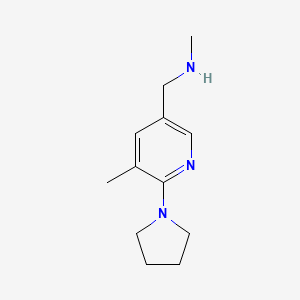
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
